molecular formula C19H23N5O3 B2893875 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-79-8

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2893875
CAS No.: 899741-79-8
M. Wt: 369.425
InChI Key: DUIBUDSSTIGMEM-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pentan-3-yl side chain, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors, such as aminoimidazole and formamide derivatives, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Attachment of the Pentan-3-yl Side Chain: The pentan-3-yl side chain can be attached through an alkylation reaction, using an appropriate alkyl halide and a strong base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit purine metabolism enzymes, leading to altered nucleotide synthesis and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-8-oxo-2-(butan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-sulfonamide

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide lies in its specific structural features, such as the ethoxyphenyl group and the pentan-3-yl side chain, which confer distinct chemical and biological properties. These features may result in unique interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-8-oxo-2-pentan-3-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-4-11(5-2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-7-9-13(10-8-12)27-6-3/h7-11H,4-6H2,1-3H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBUDSSTIGMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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